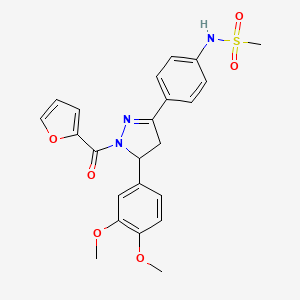

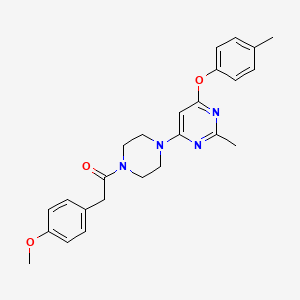

![molecular formula C20H24N4O3 B2498223 benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate CAS No. 2309343-75-5](/img/structure/B2498223.png)

benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbamate derivatives derived from azabicyclo compounds have been synthesized and studied for various pharmacological activities. These compounds often exhibit interesting chemical and physical properties due to their complex bicyclic structures and functional groups.

Synthesis Analysis

The synthesis of carbamate derivatives from azabicyclo compounds involves multiple steps, including the formation of the azabicyclo skeleton, functionalization with appropriate groups (e.g., benzyl, pyrazolyl), and finally, the introduction of the carbamate functionality. Techniques such as NMR and IR spectroscopy are commonly used to study the synthesized compounds and assist in the interpretation of spectroscopic data (Iriepa & Bellanato, 2011; Iriepa et al., 2004).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their azabicyclo core and the arrangement of substituents, which can influence their conformation and, consequently, their chemical and biological properties. X-ray diffraction and spectroscopic methods are pivotal in determining the configurations and conformations of these molecules (Diez et al., 1991).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including intramolecular hydrogen abstraction, which is crucial for synthesizing bicyclic systems with desired functionalities. The presence of the carbamate group and other substituents significantly affects the reactivity and chemical behavior of these molecules (Francisco et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. Studies often involve spectroscopic techniques and crystallography to understand these properties in detail (Brzezinski et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties Compounds related to benzyl carbamate derivatives are often explored for their synthetic utility and chemical properties. For instance, the straightforward synthesis of isoxazoline-based carbocyclic nucleosides from 1,3-cyclohexadiene through nitrosocarbonyl chemistry demonstrates the versatility of bicyclic compounds in synthesizing nucleoside analogs, which are of interest due to their potential biological activities (Quadrelli et al., 2007). This approach highlights the use of benzyl carbamate derivatives in constructing complex molecular architectures useful in drug discovery and material science.

Antimicrobial and Antituberculosis Agents Benzimidazole–oxadiazole hybrid molecules have been synthesized and shown to possess promising antimicrobial activities. A study describes the synthesis of novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrid molecules, which exhibited potent anti-tubercular activity against Mycobacterium tuberculosis, demonstrating the potential of benzyl carbamate derivatives in the development of new antimicrobial agents (Shruthi et al., 2016).

Neuropathic Pain Treatment The synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[3,1,0]hexane derivatives as T-type calcium channel inhibitors for the treatment of neuropathic pain represent another area of interest. Compounds in this class have shown efficacy in alleviating neuropathic pain in animal models, highlighting their therapeutic potential in pain management (Kim & Nam, 2016).

Molecular Docking and Anti-diabetic Studies Research into benzimidazole-pyrazoline hybrid molecules has revealed their potential as anti-diabetic agents. Molecular docking and anti-diabetic studies of these hybrid molecules have shown promising α-glucosidase inhibition activity, suggesting their utility in managing diabetes (Ibraheem et al., 2020).

Eigenschaften

IUPAC Name |

benzyl N-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c25-19(13-21-20(26)27-14-15-5-2-1-3-6-15)24-16-7-8-17(24)12-18(11-16)23-10-4-9-22-23/h1-6,9-10,16-18H,7-8,11-14H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYKGROQGXLEDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)

![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)

![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)

![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)